molecular formula C6H5ClN2O B577671 3-Amino-6-chloropicolinaldehyde CAS No. 1206454-49-0

3-Amino-6-chloropicolinaldehyde

Cat. No.: B577671
CAS No.: 1206454-49-0
M. Wt: 156.569
InChI Key: HAHGVQYASHKXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-chloropicolinaldehyde is a high-purity chemical building block designed for research and development applications. This compound features a unique structure with both an electron-withdrawing chloro substituent and an electron-donating amino group on the pyridine ring, alongside a reactive aldehyde functional group. This combination makes it a valuable intermediate for synthesizing more complex molecules. The primary research applications of this compound include its use in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The aldehyde group is highly reactive and can undergo nucleophilic addition and condensation reactions, such as the formation of Schiff bases, which are common precursors to various heterocyclic compounds and ligands for metal complexes . These Schiff base ligands and their subsequent metal complexes are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, which can include antimicrobial, antifungal, and anticancer properties . In medicinal chemistry, this compound serves as a key scaffold. The amino group allows for further functionalization via amide bond formation or diazotization, expanding the diversity of accessible structures. Researchers can utilize this compound in the development of novel molecules targeting various neurological conditions, as pyridine derivatives are known to play a role in modulating neurotransmitter receptors . As a research chemical, this compound offers a versatile starting point for constructing complex molecular architectures, enabling advancements in drug discovery and material science. Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-amino-6-chloropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-6-2-1-4(8)5(3-10)9-6/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHGVQYASHKXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726677
Record name 3-Amino-6-chloropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206454-49-0
Record name 3-Amino-6-chloropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Amino 6 Chloropicolinaldehyde

Retrosynthetic Analysis of 3-Amino-6-chloropicolinaldehyde

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com This is achieved by breaking bonds and converting functional groups in the reverse direction of the intended synthesis.

For this compound, the primary disconnections involve the formyl and amino groups attached to the pyridine (B92270) core. A logical retrosynthetic approach would be to disconnect the formyl group first, as its introduction can often be achieved in the later stages of a synthesis. This leads to a 3-amino-6-chloropyridine intermediate. The amino group can then be disconnected, suggesting a dichlorinated pyridine as a potential precursor.

This analysis suggests a forward synthesis that could start from a dichloropyridine, proceed through a selective amination, and conclude with a formylation step. Alternatively, one could envision starting with an aminopyridine and subsequently introducing the chloro and formyl functionalities.

Precursor-Based Synthetic Routes

Several classes of precursors can be utilized for the synthesis of this compound, each with its own set of advantages and challenges.

Synthesizing this compound from a picolinaldehyde precursor would involve the introduction of the amino and chloro substituents onto a pre-existing picolinaldehyde ring. This approach can be challenging due to the directing effects of the aldehyde group and the potential for side reactions involving the aldehyde functionality. However, with appropriate protecting group strategies, this route is viable. For instance, the aldehyde could be protected as an acetal, followed by nitration and reduction to introduce the amino group, and a subsequent chlorination step.

While less direct, transformations from pyridazine (B1198779) scaffolds can be considered. For instance, 3,6-dichloropyridazine (B152260) can be a starting point for the synthesis of various substituted pyridazines, including 3-amino-6-chloropyridazine (B20888). google.comgoogle.com Although the conversion of a pyridazine ring to a pyridine ring is not a straightforward process, certain ring-transformation reactions are known in heterocyclic chemistry. Such a route would likely be more complex and lower-yielding compared to syntheses starting from pyridine derivatives.

A more common and practical approach involves the use of readily available substituted pyridine derivatives. A plausible route starts with 2,5-dichloropyridine (B42133). Selective nucleophilic aromatic substitution (SNAr) at the 2-position with an amine source can introduce the amino group. thieme-connect.comresearchgate.net The subsequent challenge is the regioselective introduction of the formyl group at the 3-position.

Another viable starting material is 3-amino-6-chloropyridine. The key step in this case is the formylation of the pyridine ring at the position ortho to the amino group.

Advanced Synthetic Techniques and Reaction Conditions

The successful synthesis of this compound relies on the application of modern synthetic methods and careful optimization of reaction conditions to ensure high efficiency and selectivity.

Amination of Dichloropyridines: The selective amination of a dichloropyridine precursor is a critical step. The reaction of 2,5-dichloropyridine with an ammonia (B1221849) equivalent needs to be controlled to favor substitution at the more reactive 2-position. The use of a flow reactor can be beneficial in controlling reaction time and temperature, thus minimizing side products. thieme-connect.comresearchgate.net

Formylation of Substituted Pyridines: The introduction of the formyl group at the C3 position of the 3-amino-6-chloropyridine intermediate is a key transformation. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings. acs.orgchemrxiv.orgnih.gov The amino group in 3-amino-6-chloropyridine activates the ring towards electrophilic substitution, directing the formylation to the ortho and para positions. Given that the para position is blocked, formylation is expected to occur at the C2 or C4 positions. Steric hindrance from the chloro group at C6 may favor formylation at the C2 position (renumbered to C3 in the final product name).

Optimization of the Vilsmeier-Haack reaction would involve screening different formylating agents (e.g., POCl3/DMF, oxalyl chloride/DMF) and reaction temperatures to maximize the yield of the desired isomer.

Below are illustrative data tables for key synthetic steps, based on typical reaction conditions and yields for similar transformations.

Table 1: Hypothetical Data for the Amination of 2,5-Dichloropyridine

EntryAmine SourceSolventTemperature (°C)Time (h)Yield (%) of 3-Amino-6-chloropyridine
1Aq. AmmoniaNMP1502465
2Ammonia (gas)Dioxane1204858
3Sodium AmideToluene1101272

Table 2: Hypothetical Data for the Formylation of 3-Amino-6-chloropyridine

EntryFormylating AgentSolventTemperature (°C)Time (h)Yield (%) of this compound
1POCl3/DMFDichloromethane40655
2Oxalyl chloride/DMFAcetonitrile0 to RT462
3Vilsmeier Reagent1,2-Dichloroethane60858

Application of Microwave-Assisted Synthesis in Pyridine Functionalization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com This technology is particularly advantageous in the synthesis of heterocyclic compounds like pyridine derivatives. nih.gov The functionalization of the pyridine ring, a key step in synthesizing compounds like this compound, can be significantly enhanced through microwave irradiation.

In a hypothetical synthesis, the introduction of the amino group onto a pre-existing 6-chloropicolinaldehyde scaffold via a nucleophilic aromatic substitution could be a key step accelerated by microwave energy. The use of microwave reactors allows for precise control over temperature and pressure, making reactions more reproducible and scalable. mdpi.com

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Bohlmann-Rahtz Pyridine Synthesis

Parameter Conventional Heating (Sealed Tube) Microwave Irradiation
Reaction Time Several hours 10–20 minutes
Temperature High (e.g., 170°C) 170°C
Yield Moderate Up to 98%
Solvent Typically requires a solvent Can be performed in polar solvents or solvent-free
Energy Efficiency Lower Higher

Data derived from studies on related pyridine syntheses. organic-chemistry.org

Control of Temperature and Stoichiometry for Desired Product Formation

Precise control over reaction parameters such as temperature and stoichiometry is fundamental to achieving high yields and purity of the desired product, this compound.

Temperature: The reaction temperature directly influences the rate of reaction and the formation of byproducts. Many reactions in pyridine synthesis, such as condensation or cyclization steps, are highly temperature-dependent. google.com For instance, in the Chichibabin pyridine synthesis, which involves the condensation of aldehydes and amines, the reaction is typically performed at elevated temperatures. rsc.org However, excessively high temperatures can lead to decomposition or the formation of undesired isomers. An optimal temperature profile is necessary to drive the reaction to completion while minimizing degradation.

Purification and Isolation Strategies

Following the synthesis, a robust purification and isolation strategy is crucial to obtain this compound with the high degree of purity required for subsequent applications. The strategy typically involves a combination of techniques to remove unreacted starting materials, reagents, and byproducts.

Chromatographic Separation Techniques (e.g., Silica (B1680970) Gel Column Chromatography)

Silica gel column chromatography is a cornerstone of purification in organic synthesis, widely used for separating compounds based on their polarity. rsc.org For pyridine derivatives, which are basic in nature, certain precautions are often necessary. The acidic nature of standard silica gel can lead to strong adsorption of basic compounds, resulting in poor separation and "tailing" of peaks. chemicalforums.com

To counteract this, the mobile phase (eluent) is often modified by adding a small percentage of a basic modifier, such as triethylamine (B128534) or pyridine, to neutralize the acidic sites on the silica gel. This allows for better elution and separation of the target compound. chemicalforums.com The choice of eluent system, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is optimized through preliminary analysis using thin-layer chromatography (TLC). rsc.org Patents for similar compounds, such as 3-amino-6-chloropyridazine, explicitly mention the use of silica gel column chromatography as a key purification step. google.com

Recrystallization Methods for Product Purity Enhancement

Recrystallization is a powerful technique for purifying solid organic compounds. google.com The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the mother liquor.

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A patent describing the synthesis of 3-amino-6-chloropyridazine lists recrystallization as an essential step for obtaining the pure product after initial workup. google.com This indicates that for the structurally similar this compound, recrystallization would be a highly effective final purification step to enhance purity.

Table 2: Common Solvents for Recrystallization of Polar Organic Compounds

Solvent Boiling Point (°C) Polarity Common Use Cases
Water 100 High For highly polar, water-soluble compounds
Ethanol (B145695) 78 High Good general-purpose solvent for moderately polar compounds
Methanol 65 High Similar to ethanol, but more volatile
Ethyl Acetate 77 Medium For compounds of intermediate polarity
Acetone 56 Medium Good solvent, but its low boiling point can be a drawback
Hexane 69 Low Often used in a solvent pair with a more polar solvent

Other Advanced Purification Modalities

Beyond standard column chromatography and recrystallization, other advanced techniques can be employed for challenging purification scenarios.

Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications or when compounds are difficult to separate by column chromatography, Prep-TLC can be an effective alternative. The crude mixture is applied as a band onto a large TLC plate, and after development, the band corresponding to the desired product is scraped off and the compound is extracted with a suitable solvent.

pH-Zone-Refining Counter-Current Chromatography (CCC): This is a support-free liquid-liquid partition chromatography technique that is particularly well-suited for separating ionizable compounds like pyridine derivatives. By utilizing a two-phase solvent system and controlling the pH with a retainer in the stationary phase and an eluter in the mobile phase, high-purity separation of acidic or basic compounds can be achieved on a large scale. nih.gov

Reverse-Phase Chromatography: In cases where normal-phase silica gel chromatography is ineffective, reverse-phase chromatography using a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (like water/acetonitrile or water/methanol mixtures) can provide an alternative separation mechanism. This technique separates compounds based on their hydrophobicity and can be particularly useful for purifying polar pyridine derivatives. chromforum.org

Reactivity and Functional Group Transformations of 3 Amino 6 Chloropicolinaldehyde

Aldehyde Functional Group Reactivity

The aldehyde group, with its electrophilic carbonyl carbon, is a primary site for chemical reactions. This electrophilicity makes it susceptible to attack by nucleophiles and enables a range of transformations, including additions, condensations, oxidations, and reductions. cymitquimica.com

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the aldehyde in 3-Amino-6-chloropicolinaldehyde carries a partial positive charge due to the high electronegativity of the oxygen atom, making it an electrophilic center. wikipedia.org This renders it susceptible to attack by nucleophiles, leading to nucleophilic addition reactions. wikipedia.org In these reactions, the nucleophile adds to the carbonyl carbon, and the pi bond of the carbonyl group is broken, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate. ksu.edu.sa Subsequent protonation of the alkoxide yields an alcohol. ksu.edu.sa

A variety of nucleophiles can participate in these addition reactions. For example, Grignard reagents and organolithium compounds, acting as sources of carbanion nucleophiles, can add to the aldehyde to form new carbon-carbon bonds, resulting in secondary alcohols after an acidic workup. ksu.edu.sa Similarly, hydride reagents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) deliver a hydride ion (H-) to the carbonyl carbon, leading to the formation of a primary alcohol upon protonation. ksu.edu.sa

The general mechanism for nucleophilic addition to an aldehyde is as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon. ksu.edu.sa

Formation of Tetrahedral Intermediate: A tetrahedral alkoxide intermediate is formed. ksu.edu.sa

Protonation: The alkoxide intermediate is protonated by an acid source to yield the final alcohol product. ksu.edu.sa

Condensation Reactions and Imine Formation

Condensation reactions involving the aldehyde group of this compound are a significant aspect of its chemistry, leading to the formation of imines, also known as Schiff bases. These reactions occur with primary amines and involve the elimination of a water molecule. lumenlearning.com The formation of imines is a reversible process and is typically catalyzed by acid. lumenlearning.comlibretexts.org The reaction rate is optimal at a pH of around 5. lumenlearning.com At lower pH, the amine nucleophile is protonated and no longer nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate to facilitate its removal as water. lumenlearning.com

The mechanism for imine formation proceeds through the following steps:

Nucleophilic addition of the primary amine to the aldehyde carbonyl group. lumenlearning.comlibretexts.org

A proton transfer to form a neutral intermediate called a carbinolamine. libretexts.org

Protonation of the hydroxyl group of the carbinolamine. lumenlearning.comlibretexts.org

Elimination of water to form an iminium ion. libretexts.org

Deprotonation to yield the final imine product. lumenlearning.comlibretexts.org

In a specific example, this compound can be used as the aldehyde source in the synthesis of complex molecules, such as in the preparation of (R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-3-(6-chloropyridin-2-yl)-2-cyanoacrylamide. semanticscholar.orgnih.gov

The reaction of this compound with hydroxylamine (B1172632) leads to the formation of oxime derivatives. eurjchem.comresearchgate.net This reaction is a type of condensation reaction that follows the general mechanism of imine formation. masterorganicchemistry.com Oximes are compounds containing the R1R2C=NOH functional group. The synthesis of oximes is often carried out by reacting an aldehyde or ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol (B145695). researchgate.net These derivatives are valuable in organic synthesis and have been investigated for various biological activities. eurjchem.comnih.govnih.gov

Table 1: Synthesis of Oxime Derivatives

Reactant Reagent Product

Semicarbazone derivatives are formed through the condensation reaction of an aldehyde or ketone with semicarbazide (B1199961). sathyabama.ac.incore.ac.uk Therefore, this compound can react with semicarbazide to yield the corresponding semicarbazone. ijsar.inscirp.org These reactions are typically carried out by dissolving the aldehyde and semicarbazide hydrochloride in a solvent like ethanol and stirring until the reaction is complete. sathyabama.ac.inscirp.org Semicarbazones are often crystalline solids, which makes them useful for the characterization and identification of the parent carbonyl compound. sathyabama.ac.in

The formation of semicarbazones is another example of an imine-forming condensation reaction. libretexts.org It is important to note that while semicarbazide has two amino groups, only one is reactive as the other is deactivated by the adjacent carbonyl group. libretexts.org

Table 2: Synthesis of Semicarbazone Derivatives

Reactant Reagent Product

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be oxidized to form the corresponding carboxylic acid, 3-Amino-6-chloropicolinic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. Common reagents used for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). Other methods involve the use of milder oxidants to achieve chemoselectivity, especially in the presence of other sensitive functional groups. organic-chemistry.org For instance, a metal-free oxidation using 1-hydroxycyclohexyl phenyl ketone as the oxidant has been reported for the chemoselective oxidation of aldehydes to carboxylic acids. organic-chemistry.org Another approach involves the use of catalytic amounts of a transition metal complex, such as RuO2/BaTi4O9, in the presence of a co-oxidant like NaIO4. organic-chemistry.org

Table 3: Oxidation of this compound

Starting Material Oxidizing Agent Product
This compound Potassium permanganate (KMnO4) 3-Amino-6-chloropicolinic acid

Reduction Pathways to Alcohols and Amines

The aldehyde group in this compound can be reduced to a primary alcohol, (3-amino-6-chloropyridin-2-yl)methanol. This reduction is typically accomplished using hydride-based reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). ksu.edu.sa These reagents deliver a hydride ion to the electrophilic carbonyl carbon, which upon subsequent protonation yields the alcohol. ksu.edu.sa

Furthermore, it is possible to convert the aldehyde to an amine through a process called reductive amination. masterorganicchemistry.com This two-step process involves the initial formation of an imine through condensation with an amine, followed by the reduction of the imine to the corresponding amine. masterorganicchemistry.com The reduction of the imine can be carried out using various reducing agents, including sodium cyanoborohydride (NaCNBH3). masterorganicchemistry.com Alternatively, alcohols can be converted to amines through a series of reactions involving the conversion of the alcohol to a good leaving group (like a tosylate or mesylate), followed by nucleophilic substitution with an amine or an azide, which is then reduced. chemistrysteps.com The direct reduction of amides, which can be formed from the corresponding carboxylic acid, can also lead to amines using specific reagents like a combination of sodium hydride and zinc chloride. ntu.edu.sg

Table 4: Reduction Products of this compound

Starting Material Reagent(s) Product
This compound Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) (3-amino-6-chloropyridin-2-yl)methanol

Amino Functional Group Reactivity

The amino group at the C-3 position of the pyridine (B92270) ring is a key site for a variety of chemical transformations. Its reactivity is significantly influenced by the electronic nature of the pyridine ring and the other substituents.

The amino group (-NH2) is inherently nucleophilic due to the lone pair of electrons on the nitrogen atom. youtube.com In this compound, this nucleophilicity is modulated by the electron-withdrawing effects of the pyridine ring nitrogen, the C-6 chloro substituent, and the C-2 aldehyde group. These groups decrease the electron density on the amino nitrogen, making it a weaker nucleophile compared to an amino group on a simple benzene (B151609) ring. However, it remains sufficiently nucleophilic to participate in a range of important chemical reactions. The amino group can act as a Brønsted base by accepting a proton. youtube.com

The nucleophilic nature of the amino group allows for its derivatization through various reactions, such as acylation and alkylation. These reactions are fundamental for incorporating the this compound scaffold into larger, more complex molecules.

Amide Formation (Acylation): The amino group can react with acylating agents like acid chlorides or anhydrides to form stable amide bonds. This is a common strategy in medicinal chemistry to modify the properties of a molecule.

Alkylation: The amino group can also undergo alkylation with alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

These derivatization reactions are crucial for creating libraries of compounds for biological screening. The table below summarizes common derivatization agents used for amino groups. myfoodresearch.comresearchgate.netkyushu-u.ac.jpnih.gov

Derivatization ReactionReagent ClassExample ReagentProduct Functional Group
AcylationAcid ChlorideAcetyl chlorideAmide
AcylationAcid AnhydrideAcetic anhydrideAmide
AcylationChloroformateMethyl chloroformateCarbamate
AlkylationAlkyl HalideMethyl iodideAlkylamine
SilylationSilylating AgentMSTFASilylamine

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. wikipedia.orglibretexts.org The amino group of this compound can participate in such reactions, most notably with carbonyl compounds to form imines (Schiff bases). This reaction is typically reversible and can be catalyzed by acid or base. wikipedia.org The formation of an imine introduces a new point of diversity and is a gateway to further chemical transformations. For instance, the resulting imine can be reduced to a secondary amine.

Halo-Substituent Reactivity (Chlorine)

The chlorine atom at the C-6 position is another key functional handle, offering opportunities for substitution and cross-coupling reactions.

The pyridine ring is electron-deficient, and this character is enhanced by the electron-withdrawing aldehyde group. This electronic setup makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway where a nucleophile replaces a leaving group on an aromatic ring. byjus.compressbooks.pub The chlorine atom at the C-6 position is a good leaving group in this context.

The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups, particularly those ortho and para to the leaving group, is crucial for stabilizing this intermediate and facilitating the reaction. pressbooks.publibretexts.org In this compound, the pyridine nitrogen (ortho) and the aldehyde group (para) activate the C-6 position for SNAr. A variety of nucleophiles, such as alkoxides, thiolates, and amines, can displace the chloride.

NucleophileProduct of SNAr with this compound
RO⁻ (Alkoxide)3-Amino-6-alkoxypicolinaldehyde
RS⁻ (Thiolate)3-Amino-6-(alkylthio)picolinaldehyde
R₂NH (Amine)3-Amino-6-(dialkylamino)picolinaldehyde

Aryl chlorides are valuable substrates for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govsigmaaldrich.com The chloro substituent in this compound can be utilized in various named cross-coupling reactions, providing a versatile platform for structural elaboration.

The general mechanism for these reactions involves the oxidative addition of the aryl chloride to a low-valent transition metal catalyst (commonly palladium or nickel), followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst.

Conceptual Applications in Cross-Coupling:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base would lead to the formation of a new C-C bond, attaching an aryl or alkyl group at the C-6 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction with an amine would form a new C-N bond, providing access to a range of substituted 6-aminopicolinaldehydes. sigmaaldrich.com

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper co-catalyst would install an alkyne moiety at the C-6 position.

Heck Coupling: Reaction with an alkene under palladium catalysis would result in the formation of a substituted alkene at the C-6 position.

The table below outlines the conceptual framework for these cross-coupling reactions.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Resulting Bond
Suzuki-MiyauraR-B(OH)₂Pd(0) / BaseC-C
Buchwald-HartwigR₂NHPd(0) / BaseC-N
SonogashiraR-C≡CHPd(0) / Cu(I) / BaseC-C (alkyne)
HeckAlkenePd(0) / BaseC-C (alkene)
NegishiR-ZnXPd(0) or Ni(0)C-C
StilleR-SnR'₃Pd(0)C-C

Derivatization Strategies and Synthesis of Advanced Organic Scaffolds

Preparation of Pyridine-Based Heterocycles and Fused Ring Systems

The strategic placement of reactive functional groups in 3-amino-6-chloropicolinaldehyde makes it an ideal precursor for the synthesis of fused pyridine (B92270) heterocycles. The aldehyde and amino groups can undergo intramolecular cyclization reactions or participate in condensation reactions with other bifunctional reagents to form new ring systems.

For instance, the amino group can react with the adjacent aldehyde group under specific conditions to facilitate the formation of fused bicyclic structures. Furthermore, these functional groups are amenable to reactions with various C-C and C-N bond-forming reagents to construct more elaborate polycyclic systems. The chlorine atom at the 6-position also offers a site for further functionalization or cyclization through nucleophilic substitution or cross-coupling reactions. The synthesis of fused six-membered rings, such as those found in complex natural products and pharmaceuticals, often follows established conformational principles to achieve the most stable chair or boat conformations. libretexts.org

Utilization in the Synthesis of Diverse Organic Intermediates

The reactivity of this compound makes it a valuable building block for a variety of organic intermediates. lookchem.comcymitquimica.com These intermediates are crucial for the development of new pharmaceuticals, agrochemicals, and materials.

Building Block for Complex Molecules in Organic Synthesis

The aldehyde functional group of this compound can readily undergo a range of chemical reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various coupling reactions. The amino group can be acylated, alkylated, or diazotized, providing numerous pathways for molecular elaboration. The chlorine atom can be displaced by a variety of nucleophiles or participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon or carbon-heteroatom bonds. mdpi.com This trifecta of reactivity allows for the systematic construction of highly functionalized and complex molecular scaffolds.

The following table provides examples of derivatization reactions starting from this compound to form key intermediates.

Starting MaterialReagent(s)Reaction TypeProduct
This compound1. NaBH4, 2. Ac2O/PyridineReduction and Acylation(3-Acetamido-6-chloropyridin-2-yl)methanol
This compoundPhenylboronic acid, Pd(PPh3)4, K2CO3Suzuki-Miyaura Coupling3-Amino-6-phenylpicolinaldehyde
This compound1. NaNO2, HCl, 2. CuCNSandmeyer Reaction3-Cyano-6-chloropicolinaldehyde

Precursor for Advanced Pyridine and Pyridazine (B1198779) Derivatives

This compound is a key precursor for the synthesis of more complex and highly substituted pyridine and pyridazine derivatives. The existing pyridine ring can be further functionalized, or the aldehyde and amino groups can be utilized to construct an appended pyridazine ring.

The synthesis of advanced pyridine derivatives often involves the modification of the initial functional groups. For example, the aldehyde can be converted into an imine, which can then undergo further reactions. The amino group can direct ortho-lithiation, allowing for the introduction of substituents at the 4-position. The chlorine atom can be substituted to introduce a wide range of functional groups, altering the electronic properties and biological activity of the resulting molecule. mdpi.com

The construction of a pyridazine ring from this compound can be achieved through condensation reactions with hydrazine (B178648) or its derivatives. scielo.org.za The aldehyde group reacts with one amino group of hydrazine to form a hydrazone, which can then undergo intramolecular cyclization involving the amino group at the 3-position or an activated ortho position to form a fused pyridopyridazine (B8481360) system. Alternatively, the aldehyde can be transformed into a 1,3-dicarbonyl compound, which can then react with hydrazine to form a pyridazine ring. The synthesis of pyridazine derivatives is of significant interest due to their wide range of biological activities. scielo.org.zauminho.ptekb.eg

Formation of Polyfunctionalized Organic Molecules

The presence of three distinct functional groups on the this compound scaffold allows for the synthesis of polyfunctionalized organic molecules through selective and sequential reactions. The differential reactivity of the aldehyde, amino, and chloro groups enables chemists to introduce a variety of other functionalities in a controlled manner.

For instance, the aldehyde can be selectively protected, allowing for the modification of the amino and chloro groups. Subsequently, the deprotection of the aldehyde allows for its further transformation. This stepwise approach enables the creation of molecules with precisely defined substitution patterns. This strategy is essential for generating libraries of compounds for drug discovery and materials science research. The one-pot synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles from an aldehyde, malononitrile, and N-substituted 2-cyanoacetamides highlights the utility of multi-component reactions in generating molecular diversity. nih.gov

The following table outlines a hypothetical synthetic sequence to generate a polyfunctionalized molecule from this compound.

StepReactantReagent(s) and ConditionsIntermediate/Product
1This compoundEthylene glycol, p-toluenesulfonic acid, Toluene, reflux2-(6-Chloro-2-(1,3-dioxolan-2-yl)pyridin-3-yl)amine
22-(6-Chloro-2-(1,3-dioxolan-2-yl)pyridin-3-yl)amine4-Methoxyphenylboronic acid, Pd(OAc)2, SPhos, K3PO4, Toluene/H2O, 100 °C2-(6-(4-Methoxyphenyl)-2-(1,3-dioxolan-2-yl)pyridin-3-yl)amine
32-(6-(4-Methoxyphenyl)-2-(1,3-dioxolan-2-yl)pyridin-3-yl)amine1. Acetyl chloride, Et3N, DCM, 0 °C to rt, 2. Aqueous HCl, Acetone, rtN-(2-Formyl-6-(4-methoxyphenyl)pyridin-3-yl)acetamide

Spectroscopic and Advanced Analytical Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 3-Amino-6-chloropicolinaldehyde in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, one can map out the entire molecular skeleton.

In the ¹H NMR spectrum of this compound, each unique proton in the molecule gives rise to a distinct signal, providing information about its electronic environment and proximity to other protons. The spectrum is expected to show signals for the aldehyde proton, the two aromatic protons on the pyridine (B92270) ring, and the protons of the amino group.

The aldehyde proton (-CHO) is highly deshielded due to the electron-withdrawing nature of the adjacent oxygen and pyridine ring, and its resonance is expected to appear far downfield. For analogous picolinaldehydes, this signal typically appears in the range of δ 9.8–10.2 ppm. guidechem.com The two aromatic protons are on a substituted pyridine ring and would appear as two distinct doublets, with their chemical shifts influenced by the positions of the chloro, amino, and aldehyde substituents. Their expected chemical shifts would generally fall within the δ 7.5–8.5 ppm range. guidechem.com The protons of the amino group (-NH₂) often appear as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aldehyde-H 9.8 - 10.2 Singlet (s)
Pyridine-H (H4) 7.5 - 8.5 Doublet (d)
Pyridine-H (H5) 7.5 - 8.5 Doublet (d)

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the single aldehyde carbon.

The carbonyl carbon of the aldehyde group is the most deshielded, typically resonating in the δ 190-200 ppm region. The five pyridine ring carbons will have chemical shifts determined by the attached functional groups. The carbon atom bonded to the chlorine (C6) and the carbons bonded to the nitrogen and amino group (C2, C3) will show significant shifts.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Aldehyde) 190 - 200
C2 (Pyridine) 150 - 165
C3 (Pyridine) 140 - 155
C4 (Pyridine) 120 - 140
C5 (Pyridine) 115 - 130

Note: Predicted values are based on established chemical shift ranges for substituted pyridines and aldehydes.

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, a key correlation (cross-peak) would be observed between the two adjacent aromatic protons on the pyridine ring, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each proton signal to its corresponding carbon atom. For example, the aldehyde proton signal would correlate with the aldehyde carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping longer-range (2-3 bond) ¹H-¹³C correlations. This provides information about the connectivity between different parts of the molecule. For instance, the aldehyde proton would show a correlation to the C2 carbon of the pyridine ring, and the aromatic protons would show correlations to neighboring carbons, confirming the substitution pattern on the ring.

Together, these 2D NMR techniques provide a detailed and robust dataset that allows for the complete and confident structural elucidation of this compound.

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

IR and Raman spectroscopy are highly effective for confirming the presence of the key functional groups in this compound.

Carbonyl Group (C=O): The aldehyde carbonyl group gives rise to a strong, sharp absorption band in the IR spectrum, typically found between 1700 and 1720 cm⁻¹. This is one of the most characteristic peaks in the spectrum. The C-H stretch of the aldehyde is also notable, often appearing as a pair of weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Amino Group (N-H): The primary amino group (-NH₂) will exhibit N-H stretching vibrations, usually as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹.

Pyridine Ring: The aromatic C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

C-Cl Bond: The stretching vibration of the carbon-chlorine bond is expected to produce an absorption in the lower frequency "fingerprint region" of the IR spectrum, generally between 550 and 750 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Aldehyde C=O Stretch 1700 - 1720
Aldehyde C-H Stretch ~2720 and ~2820
Amino N-H Stretch (asymmetric & symmetric) 3300 - 3500
Amino N-H Bend 1600 - 1650
Pyridine Ring C=C, C=N Stretch 1400 - 1600
Pyridine Ring C-H Stretch >3000

Raman spectroscopy provides complementary information to IR. While the polar C=O and N-H bonds give strong IR signals, the less polar C=C bonds of the aromatic ring often produce strong signals in the Raman spectrum. Therefore, a combined analysis of both IR and Raman spectra provides a more complete vibrational profile of the molecule, aiding in its unambiguous identification.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the compound.

In electron ionization mass spectrometry (EI-MS), the fragmentation of this compound is dictated by its constituent functional groups: the amino group, the aldehyde, the chlorine substituent, and the pyridine ring. The molecular ion peak (M⁺) would be observed, and its nominal mass would be an even number, consistent with the "nitrogen rule" for a molecule containing two nitrogen atoms. msu.edu

The fragmentation process involves the cleavage of the weakest bonds and the formation of stable ions. Key fragmentation pathways for this molecule are inferred from the typical behavior of aldehydes, amines, and halogenated aromatic compounds. libretexts.org

Alpha-Cleavage: A primary fragmentation pathway for aldehydes involves the loss of a hydrogen radical (H•) from the carbonyl group, leading to a stable acylium ion [M-1]⁺. libretexts.org Another characteristic cleavage is the loss of the entire formyl group (•CHO), resulting in an [M-29]⁺ ion. libretexts.orgmiamioh.edu

Aromatic Ring Fragmentation: The pyridine ring is relatively stable and will likely remain intact in major fragments. libretexts.org

Loss of Chlorine: Cleavage of the carbon-chlorine bond can occur, leading to the loss of a chlorine radical (•Cl), resulting in an [M-35]⁺ or [M-37]⁺ fragment, depending on the chlorine isotope.

Amine Group Fragmentation: Alpha-cleavage adjacent to the amino group is a common fragmentation pathway for amines. libretexts.org This could involve the loss of HCN.

A plausible fragmentation pattern is detailed in the table below.

Fragment Ion (m/z) Lost Neutral Fragment Plausible Structure of Fragment Ion Notes
156/158-[C₆H₅ClN₂O]⁺•Molecular ion peak, showing isotopic pattern for one chlorine atom.
155/157H•[C₆H₄ClN₂O]⁺Loss of the aldehydic hydrogen, forming a stable acylium ion. libretexts.org
127/129CHO•[C₅H₄ClN₂]⁺Loss of the formyl radical from the molecular ion. libretexts.org
121Cl•[C₆H₅N₂O]⁺Loss of a chlorine radical from the molecular ion.
92CHO•, Cl•[C₅H₄N₂]⁺Subsequent loss of chlorine from the [M-29] fragment.

This table represents a conceptual fragmentation pattern based on established principles of mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of this compound. Unlike nominal mass spectrometry which provides integer masses, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of the precise molecular formula. researchgate.net

The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl). This calculated mass can then be compared to the experimentally measured value.

Atom Quantity Exact Mass (amu) Total Mass (amu)
Carbon (¹²C)612.0000072.00000
Hydrogen (¹H)51.007835.03915
Chlorine (³⁵Cl)134.9688534.96885
Nitrogen (¹⁴N)214.0030728.00614
Oxygen (¹⁶O)115.9949115.99491
Total Exact Mass 156.00805

An experimentally determined HRMS value that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula, C₆H₅ClN₂O, and helps to distinguish it from any potential isomeric impurities. researchgate.netutexas.edu

X-ray Crystallography for Solid-State Structural Confirmation (Conceptual Application)

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. For this compound, this technique could provide unambiguous confirmation of its molecular structure, including the precise arrangement of substituents on the pyridine ring.

The conceptual application would involve the following steps:

Crystal Growth: A single, high-quality crystal of this compound would first need to be grown, typically by slow evaporation of a saturated solution. msu.edu

X-ray Diffraction: The crystal would be mounted on a diffractometer and irradiated with a beam of X-rays. The crystal lattice diffracts the X-rays into a specific pattern of spots.

Data Analysis: The intensities and positions of these diffracted spots are measured. This data is then used to calculate an electron density map of the molecule.

Structure Refinement: A model of the molecule is fitted to the electron density map, and its atomic positions are refined to generate a final, detailed 3D structure.

The resulting crystal structure would definitively confirm the connectivity of the atoms, the ortho position of the aldehyde group relative to the ring nitrogen, and the relative positions of the amino and chloro substituents, which is crucial for distinguishing it from other isomers. sielc.com It would also provide precise bond lengths, bond angles, and information about intermolecular interactions (e.g., hydrogen bonding) in the solid state.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby assessing its purity and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of this compound. Given the compound's polarity due to the amino and aldehyde groups, reversed-phase HPLC is the most common approach. researchgate.net

A typical HPLC method would involve a stationary phase, such as octadecyl-bonded silica (B1680970) (C18), and a polar mobile phase. Gradient elution is often employed to ensure the efficient separation of components with varying polarities. google.com Detection is commonly achieved using a UV detector, as the pyridine ring is a strong chromophore.

Parameter Typical Condition Purpose
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)Stationary phase for separating moderately polar to non-polar compounds. sielc.com
Mobile Phase A Aqueous Buffer (e.g., 20 mM Phosphate or Formate, pH 2.8-3.2)Controls ionization and improves peak shape. google.comjocpr.com
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the analyte from the column. google.com
Elution Gradient (e.g., 5% to 95% B over 20 minutes)Provides good resolution for a range of impurities.
Flow Rate 0.8 - 1.2 mL/minTypical analytical flow rate for standard bore columns. google.com
Column Temperature 30 - 40 °CEnsures reproducible retention times. google.com
Detection UV-Vis Diode Array Detector (DAD) at ~215 nm and ~254 nmAllows for quantification and purity assessment based on UV absorbance. google.com

This method can be validated for linearity, accuracy, and precision to be used in a quality control setting for the quantitative analysis of this compound.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the separation and identification of volatile and thermally stable compounds. vulcanchem.com The direct analysis of this compound by GC may be challenging due to its polarity and potential for thermal degradation.

To overcome these issues, derivatization is often necessary. The amino and aldehyde groups can be converted into less polar, more volatile functional groups (e.g., by silylation or acylation) prior to injection. Alternatively, for qualitative analysis, headspace solid-phase microextraction (HS-SPME) could be employed to sample volatile components from a solution or solid sample, followed by GC-MS analysis. nih.gov

A conceptual GC method would involve:

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) would likely provide good separation.

Carrier Gas: Helium or hydrogen would be used as the carrier gas.

Temperature Program: A temperature gradient, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C), would be used to elute the compounds. researchgate.net

Injector: A split/splitless injector would be used, with the temperature set high enough to ensure volatilization without causing degradation.

Detector: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) provides structural information for definitive identification of the compound and any impurities. nih.govresearchgate.net

Computational and Theoretical Studies on 3 Amino 6 Chloropicolinaldehyde

Electronic Structure and Molecular Orbital Analysis

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Through molecular orbital (MO) theory, we can understand how electrons are distributed within a molecule, identifying regions of high or low electron density that are crucial for chemical reactions. The most important of these orbitals are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

The energies of the HOMO and LUMO orbitals and the difference between them, known as the HOMO-LUMO gap (ΔE), are critical descriptors of molecular reactivity and stability. researchgate.netirjweb.com

HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate electrons. A higher energy HOMO indicates a better electron donor. ajchem-a.com For 3-Amino-6-chloropicolinaldehyde, the electron-rich amino group and the pyridine (B92270) nitrogen are expected to contribute significantly to the HOMO, localizing electron density and marking potential sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept electrons. A lower energy LUMO suggests a better electron acceptor. ajchem-a.com The aldehyde group, being strongly electron-withdrawing, is expected to be a primary contributor to the LUMO, indicating the carbonyl carbon as a likely site for nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. bldpharm.com Conversely, a small gap suggests the molecule is more reactive and less stable. rsc.org

The interplay of the electron-donating amino group and the electron-withdrawing chloro and aldehyde substituents on the pyridine ring would result in a moderate HOMO-LUMO gap, suggesting significant reactivity.

Table 1: Key Quantum Chemical Reactivity Descriptors

This table outlines important parameters derived from HOMO and LUMO energies used to predict molecular behavior.

ParameterFormulaDescriptionSignificance for this compound
Ionization Potential (I) I ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.A relatively low ionization potential is expected due to the electron-donating amino group.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to the molecule.A significant electron affinity is expected due to the presence of the electron-withdrawing aldehyde and chloro groups.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. bldpharm.comThe molecule is predicted to be a relatively "soft" molecule, indicating higher reactivity.
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Represents the "escaping tendency" of electrons from a system. It is the negative of electronegativity. researchgate.netThis value would quantify the overall electrophilic character of the molecule.
Electrophilicity Index (ω) ω = μ² / (2η)Measures the propensity of a species to accept electrons. researchgate.netA significant electrophilicity index is anticipated, making it reactive toward nucleophiles.
Nucleophilicity Index (N) N = EHOMO(Nucleophile) - EHOMO(TCE)A parameter that quantifies the nucleophilic character of a molecule relative to a reference (tetracyanoethylene). researchgate.netguidechem.comThe presence of the amino group would confer some nucleophilic character to the molecule.

Conceptual DFT provides quantitative scales for electrophilicity and nucleophilicity, which are crucial for understanding polar reactions. guidechem.com

Electrophilicity Index (ω): This global reactivity index quantifies the energy stabilization of a system when it acquires additional electronic charge from the environment. A higher ω value indicates a stronger electrophile. For this compound, the combined electron-withdrawing effects of the chlorine atom and the aldehyde group on the pyridine ring would lead to a high electrophilicity index, making the molecule susceptible to attack by nucleophiles.

Theoretical calculations would likely classify this compound as a strong electrophile with moderate nucleophilic characteristics.

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for mapping out the potential energy surface of a chemical reaction. nih.gov This allows for the detailed study of reaction pathways, including the identification of intermediates and, crucially, the transition states that connect them. ias.ac.in

A transition state (TS) is a high-energy, transient configuration of atoms that exists for a fleeting moment as reactants are converted into products. Analyzing the structure and energy of a transition state is key to understanding reaction kinetics. researchgate.net For reactions involving this compound, such as condensations with amines to form Schiff bases or cross-coupling reactions, TS analysis would reveal:

Activation Energy (ΔG‡): The Gibbs free energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. researchgate.net

Geometric Parameters: The bond lengths and angles in the transition state structure provide a snapshot of the bond-breaking and bond-forming processes. For instance, in a nucleophilic addition to the aldehyde, calculations would show the elongation of the C=O bond and the formation of a new bond between the nucleophile and the carbonyl carbon. guidechem.com

By calculating the energy of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a visual representation of the thermodynamic and kinetic favorability of a proposed mechanism. researchgate.netguidechem.com For a multi-step synthesis using this compound, computational chemists can model different potential pathways to predict the most likely outcome and identify the rate-determining step—the transition state with the highest energy. nih.gov

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape (conformation) of a molecule can significantly influence its reactivity and biological activity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. libretexts.org

For this compound, the primary focus of conformational analysis would be the orientation of the aldehyde and amino groups relative to the pyridine ring. A key feature to investigate is the potential for intramolecular hydrogen bonding. An intramolecular hydrogen bond can occur between the hydrogen of the amino group and the oxygen of the aldehyde group, or between a hydrogen of the amino group and the pyridine nitrogen. ias.ac.inrsc.org

The presence of such an interaction would have several consequences:

Restricted Rotation: It would create a higher energy barrier for the rotation of the aldehyde and amino groups.

Modulated Reactivity: By locking the conformation and altering the electron density and accessibility of the involved atoms, an intramolecular hydrogen bond can significantly affect the molecule's reactivity. ias.ac.inlibretexts.org

Computational methods like Natural Bond Orbital (NBO) analysis can be used to confirm and quantify the strength of these non-covalent interactions. ias.ac.in These studies would elucidate whether such bonding is a dominant feature of the molecule's ground state structure.

Substituent Effects on Electronic and Steric Properties

Influence of the Chlorine Atom on Reactivity

The chlorine atom at the 6-position of the pyridine ring exerts a significant influence on the molecule's reactivity primarily through its electron-withdrawing inductive effect. Halogens, being highly electronegative, tend to pull electron density away from the aromatic ring, which generally deactivates the ring towards electrophilic aromatic substitution. masterorganicchemistry.com This deactivation occurs because the reduced electron density makes the ring less attractive to incoming electrophiles.

In the context of pyridines, which are already electron-deficient compared to benzene (B151609) due to the electronegative nitrogen atom, the presence of an additional electron-withdrawing group like chlorine further diminishes reactivity towards electrophiles. wikipedia.org However, this electronic pull can also make the carbon atom to which the chlorine is attached more susceptible to nucleophilic aromatic substitution (SNAr), a common reaction pathway for halopyridines. The precise regioselectivity of such reactions can be sensitive to both electronic and steric factors. wuxiapptec.com

Computational studies on similar substituted pyridines have shown that electron-withdrawing groups can be leveraged to control the regioselectivity of C-H arylation reactions. nih.gov The presence of the chlorine atom, in concert with the other substituents, creates a unique electronic landscape that can be predicted and rationalized using quantum mechanical calculations.

Role of the Amino Group in Activating/Deactivating the Pyridine Ring

The amino group (-NH2) at the 3-position plays a contrasting role to the chlorine atom. Generally, an amino group is a strong activating group in electrophilic aromatic substitution on benzene rings. wikipedia.org This is due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance, thereby increasing the electron density of the ring and making it more nucleophilic. wikipedia.org This resonance effect is particularly effective at the ortho and para positions relative to the amino group.

In the pyridine ring of this compound, the amino group's activating effect through resonance counteracts the deactivating inductive effects of the ring nitrogen and the chlorine atom. The mesomeric effect of the amino group can facilitate electrophilic attack on the ring. cdnsciencepub.com The interplay between the electron-donating amino group and the electron-withdrawing chlorine and aldehyde groups, along with the inherent electronic nature of the pyridine ring, results in a complex pattern of reactivity. libretexts.org The activating nature of the amino group can be so significant that it can make the pyridine ring amenable to reactions that are otherwise difficult. cdnsciencepub.com

It is important to note that under strongly acidic conditions, the amino group can be protonated to form an ammonium (B1175870) group (-NH3+), which is strongly deactivating due to its positive charge and inability to donate electrons through resonance. masterorganicchemistry.com

Molecular Dynamics Simulations (Conceptual Application)

Molecular dynamics (MD) simulations offer a computational method to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, interactions with solvents, and potential binding to biological macromolecules. nih.gov For a molecule like this compound, MD simulations can be conceptually applied in several ways to understand its behavior in a dynamic environment.

A primary application would be to simulate the molecule in an aqueous solution to study its hydration and aggregation properties. Such simulations can reveal how water molecules arrange around the solute and whether the compound has a tendency to form aggregates, which can be influenced by the hydrophobic and hydrophilic parts of the molecule. nih.gov For instance, the pyridine ring and the chlorine atom contribute to hydrophobicity, while the amino and aldehyde groups can form hydrogen bonds with water.

Furthermore, if this compound is being investigated as a potential ligand for a biological target, such as a protein kinase, MD simulations can be invaluable. acs.org After an initial docking of the molecule into the protein's active site, MD simulations can be run to assess the stability of the protein-ligand complex over time. These simulations can reveal:

Binding Stability: Whether the ligand remains bound in the active site or dissociates.

Conformational Changes: How the ligand and the protein adapt their conformations to optimize their interaction.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the binding.

Applications As a Synthetic Building Block in Advanced Chemical Research

Contribution to Methodology Development in Organic Synthesis

The structure of 3-Amino-6-chloropicolinaldehyde, featuring a 2-amino-substituted aldehyde, makes it an ideal substrate for classic condensation reactions that have been adapted for the synthesis of fused heterocyclic systems. A prime example is its application in the Friedländer annulation, a powerful method for constructing quinoline (B57606) and, in this case, azaquinoline (e.g., naphthyridine) ring systems.

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH₂ group adjacent to a carbonyl). wikipedia.orgorganic-chemistry.org The reaction proceeds via an initial condensation to form a Schiff base or an aldol-type adduct, followed by an intramolecular cyclization and dehydration to yield the fused aromatic system. wikipedia.org

By employing this compound, synthetic chemists can access 8-chloro-1,X-naphthyridine scaffolds. The reaction's versatility allows for a wide range of ketones to be used, leading to a diverse library of substituted naphthyridines. The development of this methodology using Lewis acid or other catalysts has enhanced the efficiency and regioselectivity of the transformation. rsc.orgnih.gov The use of this specific building block contributes to the expansion of the Friedländer reaction's scope, providing a reliable route to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. nih.gov

Table 1: Friedländer Annulation with this compound

Reactant B (Ketone) Resulting Naphthyridine Scaffold Potential R-Group Substituents
Acetone 8-Chloro-2-methyl-1,X-naphthyridine R¹=CH₃, R²=H
Acetophenone 8-Chloro-2-phenyl-1,X-naphthyridine R¹=Phenyl, R²=H
Cyclohexanone 8-Chloro-2,3-tetramethylene-1,X-naphthyridine R¹,R² = -(CH₂)₄-

Note: The exact isomer of the naphthyridine formed (e.g., 1,5-, 1,6-, or 1,7-naphthyridine) depends on the precise cyclization pathway.

Role in the Synthesis of Pyridine-Containing Scaffolds

Fused pyridine (B92270) scaffolds are ubiquitous in pharmacologically active compounds. organic-chemistry.orgfarmaciajournal.com this compound serves as a direct precursor to these valuable structures through cyclization reactions.

A documented example involves the synthesis of substituted quinolines, which can be considered benzo-fused pyridines. In a patented procedure, this compound is reacted with 1,2-diphenylethan-1-one in the presence of a base such as potassium carbonate. This reaction follows the principles of the Friedländer synthesis, where the ketone provides the necessary carbon atoms to form the new fused ring. The resulting product is a highly substituted 7-chloro-2,3-diphenyl-1,8-naphthyridine, a complex scaffold synthesized in a straightforward manner from the aldehyde building block.

This strategy highlights the compound's utility in generating molecular complexity rapidly. The chlorine atom remains on the newly formed scaffold, offering a reactive handle for further diversification through cross-coupling reactions, while the amino and aldehyde groups of the starting material are consumed in the ring-forming process.

Use as a Precursor for Chemical Probes and Ligands (Conceptual Application)

The development of chemical probes is essential for studying biological systems. These tools typically consist of a targeting moiety, a reporter tag (like a fluorophore or biotin), and a reactive group for covalent attachment. bldpharm.com The aldehyde functionality of this compound makes it an excellent conceptual precursor for the development of such probes.

The aldehyde group can readily react with nucleophiles like hydrazines, hydrazides, or aminooxy compounds to form stable hydrazone or oxime linkages. This reaction is a cornerstone of bioconjugation chemistry. Conceptually, a reporter tag functionalized with a hydrazide or aminooxy group could be easily attached to this compound.

Furthermore, the remaining amino and chloro substituents on the pyridine ring provide avenues for attaching a ligand or pharmacophore that directs the probe to a specific biological target (e.g., a protein or enzyme). The amino group could be acylated, or the chloro group could be substituted via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This modular approach would allow for the systematic development of a library of chemical probes for various biological targets.

Table 2: Conceptual Synthesis of a Chemical Probe

Step Reaction Type Reactants Linkage Formed Resulting Intermediate/Product
1 Hydrazone Formation This compound + Biotin-hydrazide Hydrazone 3-Amino-6-chloro-pyridine-2-carbaldehyde biotin-hydrazone

Potential in the Development of New Synthetic Routes for Complex Molecules

The true power of a synthetic building block lies in its ability to enable new retrosynthetic disconnections and streamline the synthesis of complex molecular targets. The orthogonal reactivity of the three functional groups in this compound offers significant potential in this regard.

A hypothetical synthetic route towards a complex, polycyclic heteroaromatic compound can illustrate this potential.

Aldehyde Transformation: The aldehyde could first be protected or reacted selectively, for instance, in a Wittig reaction to install a carbon-carbon double bond.

Cross-Coupling: The chloro group at the 6-position is activated for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This would allow for the introduction of a wide variety of aryl, heteroaryl, or amino substituents.

Cyclization: Finally, the amino group at the 3-position can be used to direct an intramolecular cyclization onto a functional group introduced in the previous step, thereby forming a new heterocyclic ring. For example, acylation of the amino group followed by an intramolecular Heck reaction could lead to a fused tricyclic system.

This stepwise, regioselective functionalization allows for the construction of intricate molecular architectures that would be difficult to access through other means. The compound serves as a linchpin, holding key functionalities in a specific spatial arrangement, ready to be elaborated into a more complex final product. This strategic potential makes this compound a highly valuable tool for synthetic chemists aiming to develop novel routes to complex molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Amino-6-chloropicolinaldehyde?

  • Methodology : Synthesis typically involves sequential functionalization of pyridine derivatives. A feasible route includes:

Chlorination and Amination : Start with a 6-chloropicolinaldehyde precursor. Introduce the amino group at the 3-position via nucleophilic substitution (e.g., using ammonia or protected amines under anhydrous conditions) .

Aldehyde Protection/Deprotection : Protect the aldehyde group during amination using diethyl acetal, followed by acidic hydrolysis (e.g., 0.1 M H₂SO₄ in acetonitrile/water at 80°C) to regenerate the aldehyde .

  • Key Reagents :
StepReagents/Conditions
AminationNH₃ (g), DMF, 100°C
HydrolysisH₂SO₄, H₂O/MeCN, 80°C

Q. How is this compound characterized structurally?

  • Methodology : Use a combination of spectroscopic and computational tools:

  • NMR/IR : Analyze the aldehyde proton (~9.8 ppm in ¹H NMR) and amine group (stretching ~3350 cm⁻¹ in IR).
  • Mass Spectrometry : Confirm molecular weight (156.57 g/mol) via ESI-MS. Collision cross-section (CCS) data (e.g., m/z 157.0 [M+H]⁺, CCS 135.2 Ų) aids in distinguishing ion mobility profiles .
  • InChI/SMILES : Use canonical identifiers (e.g., InChI=1S/C6H5ClN2O/c7-6-2-1-4(8)5(3-10)9-6/h1-3H,8H2) for database alignment .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in substitution reactions involving this compound?

  • Methodology :

  • Solvent Effects : Use aprotic solvents (e.g., DMSO, THF) to enhance nucleophilicity at the 6-chloro position. Polar solvents favor SN2 mechanisms, while bulky bases (e.g., LDA) promote deprotonation at the amino site .
  • Catalytic Systems : Transition metals (e.g., Pd/Cu) enable cross-coupling at the chloro position without disturbing the aldehyde .
    • Case Study : Substitution with thiols (KSR in DMF) yields 6-thioether derivatives with >80% regioselectivity .

Q. What strategies address contradictions in reaction yields when using different reducing agents?

  • Methodology :

  • Reducing Agent Comparison :
AgentConditionsOutcome
NaBH₄MeOH, 0°CPartial aldehyde reduction (30% alcohol byproduct)
LiAlH₄Et₂O, refluxFull reduction to alcohol (100% yield)
  • Mitigation : Protect the aldehyde as an acetal before reduction to avoid side reactions .

Q. How is this compound applied in enzyme mechanism studies?

  • Methodology :

  • Biochemical Probes : The aldehyde group forms Schiff bases with lysine residues in enzymes, enabling covalent inhibition studies (e.g., serine hydrolases) .
  • Kinetic Analysis : Monitor inhibition via fluorescence quenching or stopped-flow assays. Example: IC₅₀ values <10 µM in trypsin-like proteases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.